

Elucidation of the Molecular Structure of Isoflucypram: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isoflucypram*

Cat. No.: B6594648

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure elucidation of **Isoflucypram**, a next-generation succinate dehydrogenase inhibitor (SDHI) fungicide. The document outlines the chemical identity, synthesis protocols, and analytical methods integral to its structural confirmation, and details its mechanism of action.

Chemical Identity and Physicochemical Properties

Isoflucypram is a tertiary carboxamide fungicide developed by Bayer.^[1] Its molecular structure is defined by a unique combination of a pyrazole-4-carboxamide core, an N-cyclopropyl group, and a substituted benzyl moiety.^{[1][2]} This distinct structure places it in a new subclass of SDHI fungicides.^[2]

The definitive identification of **Isoflucypram** is established through its chemical nomenclature and structural identifiers.

Property	Value	Source(s)
IUPAC Name	N-[(5-chloro-2-propan-2-ylphenyl)methyl]-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methylpyrazole-4-carboxamide	[3]
CAS Number	1255734-28-1	[3]
Molecular Formula	C ₁₉ H ₂₁ ClF ₃ N ₃ O	[3]
Molecular Weight	399.84 g/mol	[4]
InChI Key	JEFUQUGZXLEHLD-UHFFFAOYSA-N	[3]
SMILES	CC(C)C1=C(C=C(C=C1)Cl)CN (C2CC2)C(=O)C3=C(N(N=C3 C(F)F)C)F	[3]
Physical State	Solid	
Melting Point	106-111 °C	

Structural Elucidation: Synthesis and Analytical Confirmation

The elucidation of **Isoflucypram**'s structure is intrinsically linked to its chemical synthesis. While specific raw spectroscopic data from the initial discovery is proprietary, the process outlined in the patent literature provides the experimental basis for its formation and structural verification. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography are fundamental to confirming the identity of the synthesized compound.

Experimental Protocol: Chemical Synthesis

The synthesis of **Isoflucypram** can be achieved through various methods, with one-step processes being developed for efficiency. A key patented method involves the reaction of a pyrazole carbaldehyde derivative with a specific amine.[5]

Protocol for the Synthesis of N-(5-chloro-2-isopropylbenzyl)-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide (**Isoflucypram**)^[5]

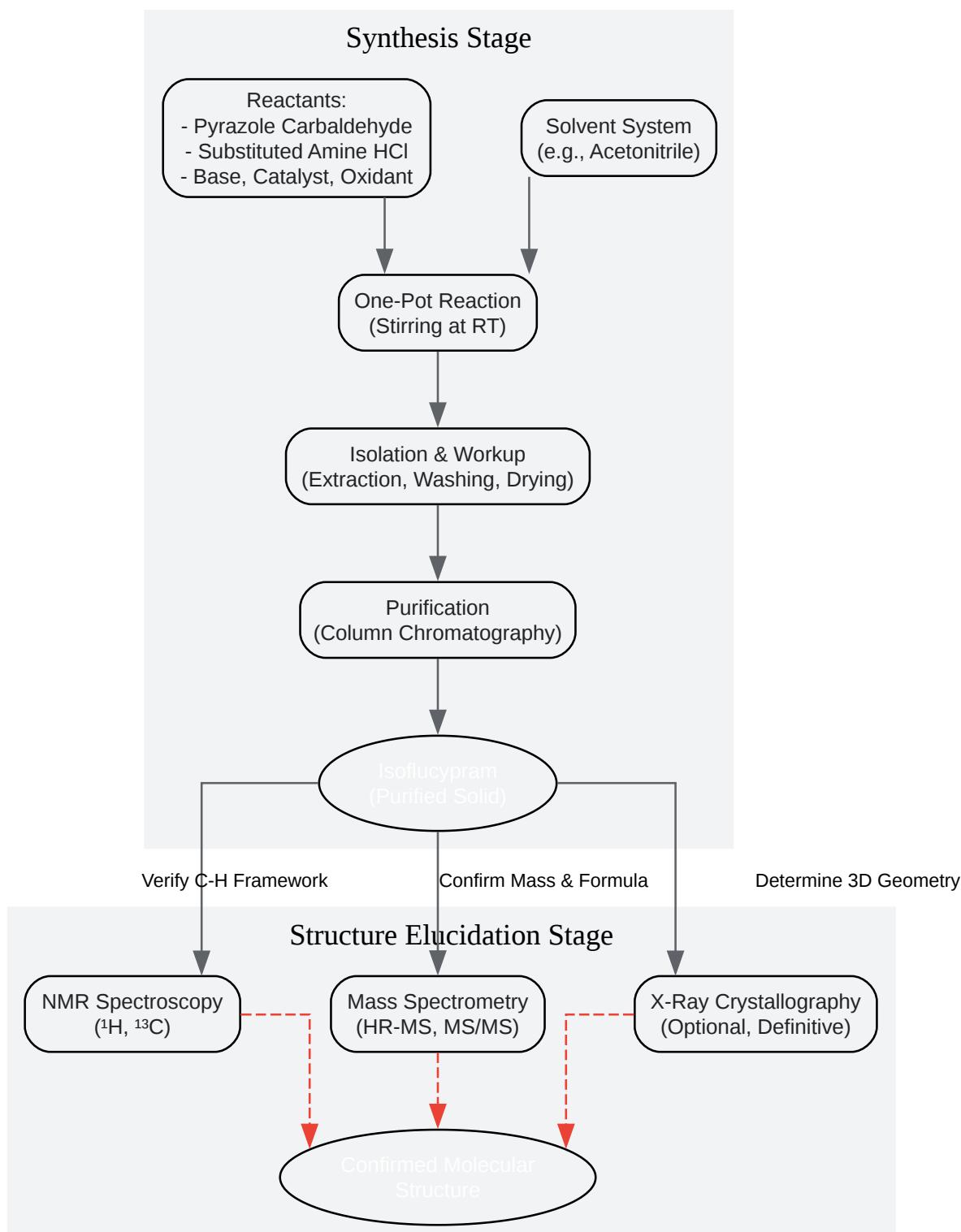
- Reactants:
 - 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde
 - N-(5-chloro-2-isopropylbenzyl)cyclopropylamine hydrochloride
 - Oxidizing agent (e.g., Sodium hypochlorite)
 - Base (e.g., Sodium bicarbonate)
 - Catalyst (e.g., a source of cyanide ions like sodium cyanide)
- Solvent:
 - Acetonitrile, N,N-dimethylformamide (DMF), methanol, or toluene can be used.^[5]
- Procedure:
 - A solution of N-(5-chloro-2-isopropylbenzyl)cyclopropylamine hydrochloride and a base (e.g., sodium bicarbonate) is prepared in the chosen solvent (e.g., acetonitrile).
 - 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde is added to the mixture.
 - A catalytic amount of sodium cyanide is added.
 - An oxidizing agent, such as a sodium hypochlorite solution, is added dropwise to the reaction mixture.
 - The reaction is stirred at room temperature until completion, which can be monitored by techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
 - Upon completion, the product is isolated through standard workup procedures, which may include extraction, washing with water and brine, drying over a desiccant (e.g., sodium sulfate), and concentration under reduced pressure.

- The final product is purified, typically by column chromatography on silica gel.

The identity of the resulting white solid is then confirmed using the analytical methods described below.

Standard Analytical Methodologies for Confirmation

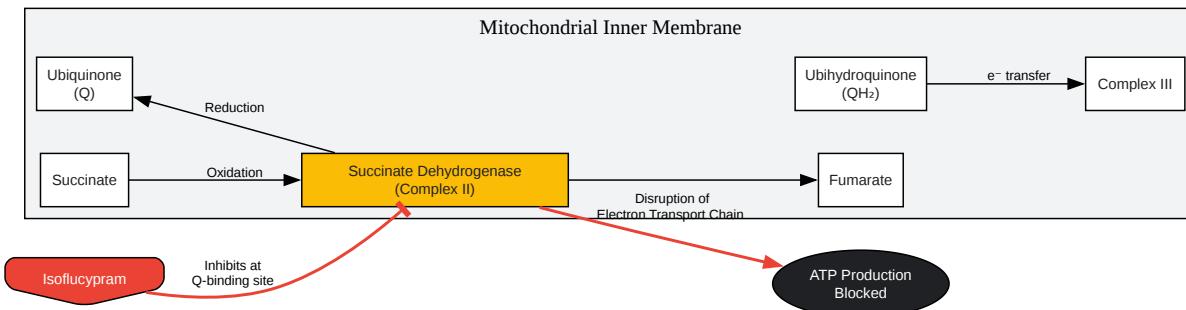
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is essential for determining the carbon-hydrogen framework of a molecule. For **Isoflucypram**, ¹H-NMR would confirm the presence and connectivity of protons on the aromatic ring, the isopropyl group, the cyclopropyl ring, the benzyl methylene bridge, and the pyrazole methyl group. ¹³C-NMR would identify all 19 unique carbon atoms in the molecule. The coupling patterns and chemical shifts would be definitive for the assigned structure.[6]


Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.[6] Techniques like electrospray ionization (ESI-MS) would yield the mass of the protonated molecule $[M+H]^+$, which should correspond to the calculated exact mass of $C_{19}H_{22}ClF_3N_3O^+$. Fragmentation patterns observed in MS/MS experiments would further corroborate the structure by showing the loss of specific moieties, such as the cyclopropyl or benzyl groups.

Single-Crystal X-ray Diffraction: For unambiguous proof of structure and stereochemistry, single-crystal X-ray diffraction is the gold standard. This technique provides the precise three-dimensional arrangement of atoms in the crystalline state, confirming bond lengths, bond angles, and the overall conformation of the molecule.[6]

Logical and Signaling Pathway Visualizations

Experimental Workflow: Synthesis and Confirmation


The following diagram illustrates the logical workflow from synthesis to structural confirmation of **Isoflucypram**.

Logical workflow for **Isoflucypram** synthesis and structural confirmation.

Signaling Pathway: Mechanism of Action

Isoflucypram functions by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi.[2] This disruption halts cellular respiration and energy production, leading to fungal cell death.

[Click to download full resolution via product page](#)

Isoflucypram inhibits Complex II (SDH), blocking the electron transport chain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoflucypram | C19H21ClF3N3O | CID 66553206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isoflucypram - N-[[5-Chloro-2-(1-methylethyl)phenyl]methyl]-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide [sigmaaldrich.com]

- 5. JP2016529304A - Method for synthesizing N-benzyl-N-cyclopropyl-1H-pyrazole-4-carboxamide derivatives - Google Patents [patents.google.com]
- 6. N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Elucidation of the Molecular Structure of Isoflucypram: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b6594648#isoflucypram-molecular-structure-elucidation\]](https://www.benchchem.com/product/b6594648#isoflucypram-molecular-structure-elucidation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com